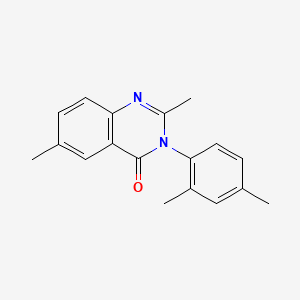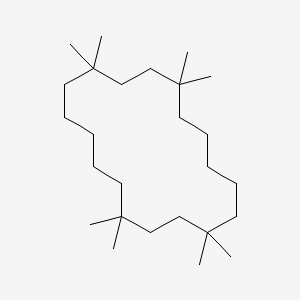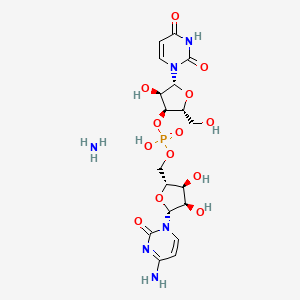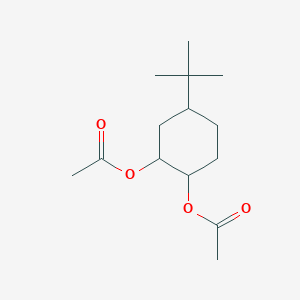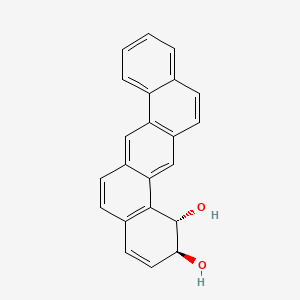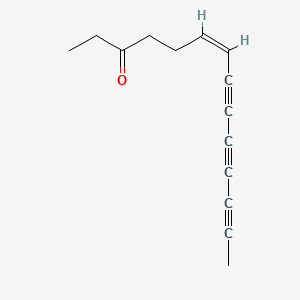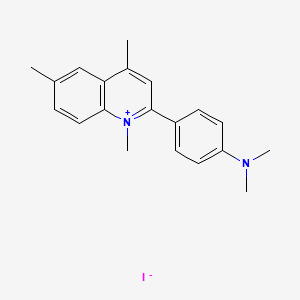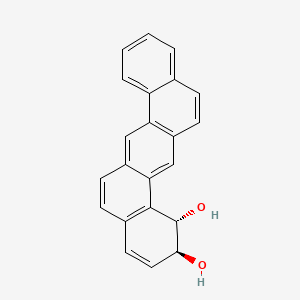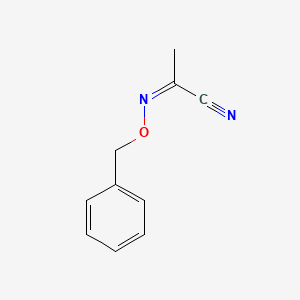
Pyruvonitrile, O-benzyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyruvonitrile, O-benzyloxime is an organic compound that belongs to the class of oxime ethers It is characterized by the presence of a benzyloxime group attached to a pyruvonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
Pyruvonitrile, O-benzyloxime can be synthesized through the reaction of pyruvonitrile with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and can be facilitated by phase transfer catalysis and ultrasound irradiation, which enhance the reaction rate and yield . Another method involves the use of grindstone chemistry, where the reactants are ground together in the presence of bismuth oxide, providing a solvent-free and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyruvonitrile, O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to improve efficiency.
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, pyruvonitrile, O-benzyloxime is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, derivatives of this compound have been evaluated for their antimicrobial and antibacterial activities. Studies have shown that these derivatives exhibit significant activity against Gram-positive bacteria and Mycobacterium tuberculosis, making them potential candidates for the development of new antibiotics .
Industry
In the industrial sector, this compound and its derivatives are used in the production of agrochemicals, such as herbicides and fungicides. Their ability to act as intermediates in the synthesis of bioactive compounds makes them valuable in the development of new agricultural products .
作用機序
The mechanism of action of pyruvonitrile, O-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Similar compounds to pyruvonitrile, O-benzyloxime include other oxime ethers, such as acetyl cyanide and various substituted benzyloxime derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its specific combination of the pyruvonitrile and benzyloxime groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.
特性
CAS番号 |
10388-98-4 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
(1Z)-N-phenylmethoxyethanimidoyl cyanide |
InChI |
InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9- |
InChIキー |
XCAOHAULIHZYCV-XFXZXTDPSA-N |
異性体SMILES |
C/C(=N/OCC1=CC=CC=C1)/C#N |
正規SMILES |
CC(=NOCC1=CC=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


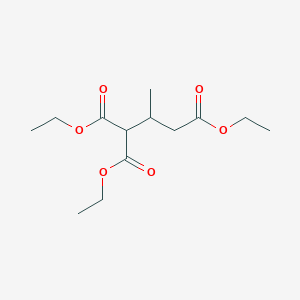

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
